molecular formula C10H20O2S B13759832 ((1,1,3,3-Tetramethylbutyl)thio)acetic acid CAS No. 58537-61-4

((1,1,3,3-Tetramethylbutyl)thio)acetic acid

Cat. No.: B13759832
CAS No.: 58537-61-4
M. Wt: 204.33 g/mol
InChI Key: GONLVZLZLHLBQY-UHFFFAOYSA-N
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Description

((1,1,3,3-Tetramethylbutyl)thio)acetic acid is an organic compound with the molecular formula C10H20O2S. It is characterized by the presence of a thioether group attached to an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1,1,3,3-Tetramethylbutyl)thio)acetic acid typically involves the reaction of 1,1,3,3-tetramethylbutyl chloride with sodium thioacetate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or distillation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

((1,1,3,3-Tetramethylbutyl)thio)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

((1,1,3,3-Tetramethylbutyl)thio)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of ((1,1,3,3-Tetramethylbutyl)thio)acetic acid involves its interaction with specific molecular targets. The thioether group can interact with various enzymes and proteins, potentially inhibiting their activity. The carboxylic acid moiety may also play a role in binding to active sites of enzymes, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

    ((1,1,3,3-Tetramethylbutyl)thio)propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.

    ((1,1,3,3-Tetramethylbutyl)thio)butyric acid: Contains a butyric acid moiety.

    ((1,1,3,3-Tetramethylbutyl)thio)valeric acid: Contains a valeric acid moiety.

Uniqueness

((1,1,3,3-Tetramethylbutyl)thio)acetic acid is unique due to its specific combination of the thioether and acetic acid groups. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .

Properties

CAS No.

58537-61-4

Molecular Formula

C10H20O2S

Molecular Weight

204.33 g/mol

IUPAC Name

2-(2,4,4-trimethylpentan-2-ylsulfanyl)acetic acid

InChI

InChI=1S/C10H20O2S/c1-9(2,3)7-10(4,5)13-6-8(11)12/h6-7H2,1-5H3,(H,11,12)

InChI Key

GONLVZLZLHLBQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)SCC(=O)O

Origin of Product

United States

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